molecular formula C30H41N9O8S B611425 Tos-Gly-Pro-Arg-ANBA-IPA

Tos-Gly-Pro-Arg-ANBA-IPA

Cat. No.: B611425
M. Wt: 687.8 g/mol
InChI Key: DYZFADUXBXXXMO-ZCYQVOJMSA-N
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Description

It is primarily utilized for the rapid and specific photometric assay of recombinant hirudin, a potent thrombin inhibitor . This compound is significant in biochemical assays due to its ability to produce a measurable color change upon reaction, facilitating the detection and quantification of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tos-Gly-Pro-Arg-ANBA-IPA involves the sequential coupling of amino acids and the chromogenic group. The process typically starts with the protection of amino groups using tosyl groups, followed by the stepwise addition of glycine, proline, and arginine residues. The final step involves the coupling of 5-amino-2-nitrobenzoic acid-isopropylamide to the peptide chain .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The reagents used include protected amino acids, coupling agents like carbodiimides, and solvents such as dimethylformamide. The final product is purified using high-performance liquid chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Tos-Gly-Pro-Arg-ANBA-IPA primarily undergoes hydrolysis reactions. In the presence of specific enzymes like thrombin, the peptide bond between arginine and 5-amino-2-nitrobenzoic acid-isopropylamide is cleaved, resulting in a color change that can be measured photometrically .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of thrombin or other proteolytic enzymes. The reaction is carried out in buffered aqueous solutions at physiological pH and temperature to mimic biological conditions .

Major Products: The major products of the hydrolysis reaction are Tos-Gly-Pro-Arg-OH and 5-amino-2-nitrobenzoic acid-isopropylamide. The latter is responsible for the color change observed in the assay .

Mechanism of Action

The mechanism of action of Tos-Gly-Pro-Arg-ANBA-IPA involves its hydrolysis by thrombin or other proteolytic enzymes. The enzyme cleaves the peptide bond between arginine and 5-amino-2-nitrobenzoic acid-isopropylamide, resulting in the release of the chromogenic group. This reaction produces a measurable color change, which is directly proportional to the enzyme activity . The molecular target of this compound is the active site of thrombin, where the cleavage occurs .

Comparison with Similar Compounds

Similar Compounds:

  • Tos-Gly-Pro-Arg-pNA (Chromozym-TH)
  • Tos-Gly-Pro-Arg-AMC
  • Tos-Gly-Pro-Arg-4NA

Uniqueness: Tos-Gly-Pro-Arg-ANBA-IPA is unique due to its specific chromogenic group, 5-amino-2-nitrobenzoic acid-isopropylamide, which provides a distinct color change upon hydrolysis. This makes it particularly useful in assays where precise and rapid detection of enzyme activity is required .

Properties

IUPAC Name

(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[4-nitro-3-(propan-2-ylcarbamoyl)anilino]-1-oxopentan-2-yl]-1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H41N9O8S/c1-18(2)35-27(41)22-16-20(10-13-24(22)39(44)45)36-28(42)23(6-4-14-33-30(31)32)37-29(43)25-7-5-15-38(25)26(40)17-34-48(46,47)21-11-8-19(3)9-12-21/h8-13,16,18,23,25,34H,4-7,14-15,17H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H4,31,32,33)/t23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZFADUXBXXXMO-ZCYQVOJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41N9O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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